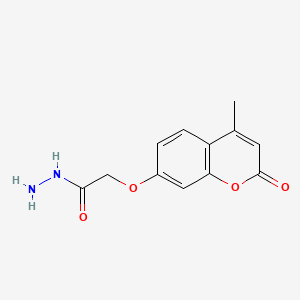

2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazid

Übersicht

Beschreibung

2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazid“, mit Schwerpunkt auf einzigartigen Anwendungen:

Bewertung der Antipsychotischen Eigenschaften

Diese Verbindung wurde auf ihre potenziellen antipsychotischen Eigenschaften untersucht, insbesondere ihre D2- und 5HT2-antagonistische Aktivität, die ein Maß für die atypischen antipsychotischen Eigenschaften ist .

Antikogulanzien und Antibakterielle Anwendungen

Cumarinderivate, zu denen auch die fragliche Verbindung gehört, haben sich als Antikoagulanzien und antibakterielle Mittel erwiesen. Sie haben auch Anwendungen als Antimykotika, biologische Inhibitoren, Chemotherapeutika und bioanalytische Reagenzien .

Synthese von photoaktiven Cellulosederivaten

Die Verbindung wurde bei der Synthese von wasserlöslichen photoaktiven Cellulosederivaten verwendet, was ihre Eignung für die Herstellung von Materialien zeigt, die auf Lichteinwirkung reagieren .

Synthese von Phenylessigsäureamid-Derivaten

Sie wurde bei der Synthese von Phenylessigsäureamid-Derivaten durch Reaktionen mit anderen chemischen Mitteln verwendet, was ihre Vielseitigkeit in der chemischen Synthese zeigt .

Antimikrobieller Assay und In-Silico-Analyse

Neu synthetisierte Cumarinyloxy-Acetamid-Derivate, zu denen diese Verbindung gehört, wurden durch Röntgenkristallographie und fortgeschrittene spektroskopische Studien charakterisiert. Sie wurden in antimikrobiellen Assays gegen arzneimittelresistente menschliche Krankheitserreger getestet und durch in-vitro-Studien mit In-Silico-Analysen unterstützt .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various biological targets, including enzymes and receptors, leading to a range of biological effects .

Mode of Action

It’s known that the compound can undergo light-triggered photodimerization . This photochemical property could potentially be used to control the properties of materials in which the compound is incorporated .

Biochemical Pathways

The compound’s photoactive nature suggests it may influence pathways related to light sensitivity and photochemical reactions .

Result of Action

Similar compounds have shown significant inhibitory activity against the growth of certain bacterial strains . This suggests that 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide may also have antimicrobial properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure could potentially affect the behavior of 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide, particularly given its photoactive nature .

Biologische Aktivität

2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide, a derivative of coumarin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a coumarin moiety with an acetohydrazide group, suggesting possible applications in various therapeutic areas including antimicrobial and anticancer activities.

- Molecular Formula : C₁₂H₁₀N₂O₅

- Molecular Weight : 234.20 g/mol

- CAS Number : 64700-15-8

Biological Activity Overview

The biological activities of 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide have been explored through various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized coumarin derivatives, including 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide. The compound was tested against several bacterial and fungal strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Potent |

| Escherichia coli | Moderate |

| Aspergillus niger | Moderate |

| Candida albicans | Moderate |

The results indicated that the compound exhibited significant activity against Gram-positive bacteria (Staphylococcus aureus) and moderate activity against Gram-negative bacteria and fungi .

Anticancer Activity

Research has also suggested that coumarin derivatives can exhibit cytotoxic effects against various cancer cell lines. In vitro studies highlighted that compounds similar to 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide showed inhibitory effects on human pancreatic cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Structure–Activity Relationship (SAR)

The biological activity of coumarin derivatives is often influenced by their structural features. Modifications to the coumarin backbone can enhance or diminish their efficacy. For instance, substituents at specific positions on the chromene ring have been shown to affect the binding affinity to biological targets, thus impacting their overall activity .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive evaluation was conducted where several derivatives were synthesized and screened for antimicrobial properties. Among these, 5f (a close analog of the target compound) demonstrated superior activity against both bacterial and fungal strains, suggesting that modifications to the hydrazide structure may enhance efficacy .

- Cytotoxicity Assay : In a study assessing the cytotoxic effects on cancer cell lines, derivatives similar to 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide were shown to significantly reduce cell viability in a dose-dependent manner, indicating potential for further development as anticancer agents .

Eigenschaften

IUPAC Name |

2-(4-methyl-2-oxochromen-7-yl)oxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-7-4-12(16)18-10-5-8(2-3-9(7)10)17-6-11(15)14-13/h2-5H,6,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDAEMFJMQOINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219381 | |

| Record name | Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69321-36-4 | |

| Record name | Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069321364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.